Cas no 1437-90-7 (5-Methylthiazolidine-2-thione)
5-Methylthiazolidine-2-thione Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazolidinethione,5-methyl-
- 5-methyl-1,3-thiazolidine-2-thione
- 5-Methyl-thiazolidin-2-thion
- 5-methylthiazolidine-2-thione
- 5-methyl-thiazolidine-2-thione
- 5-Methyl-thiazolidinthion-(2)
- AC1MHK2F
- NCIOpen2_000203
- NSC62426
- 5-Methylthiazolidine-2-thione
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- Inchi: 1S/C4H7NS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)
- InChI Key: OIKWJUAGJHMOOM-UHFFFAOYSA-N
- SMILES: S1C(NCC1C)=S
Computed Properties
- Exact Mass: 133.00211
Experimental Properties
- PSA: 12.03
- LogP: 1.32500
5-Methylthiazolidine-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M335565-1mg |
5-Methylthiazolidine-2-thione |
1437-90-7 | 1mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M335565-2mg |
5-Methylthiazolidine-2-thione |
1437-90-7 | 2mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M335565-10mg |
5-Methylthiazolidine-2-thione |
1437-90-7 | 10mg |
$ 95.00 | 2022-06-03 |
5-Methylthiazolidine-2-thione Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-Methylthiazolidine-2-thione
5-Methylthiazolidine-2-thione (CAS No. 1437-90-7): An Overview of Its Properties, Applications, and Recent Research
5-Methylthiazolidine-2-thione (CAS No. 1437-90-7) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This thiazolidine derivative is characterized by its unique molecular structure, which consists of a thiazolidine ring with a methyl group and a thione group. The compound's chemical formula is C4H6N2S2, and it has a molecular weight of 146.23 g/mol.
The 5-Methylthiazolidine-2-thione molecule is known for its stability and reactivity, making it an attractive candidate for various synthetic and biological applications. Its thione group can participate in nucleophilic addition reactions, while the thiazolidine ring provides structural rigidity and specific binding properties. These characteristics have led to its use in the synthesis of more complex molecules and as a building block in the development of novel pharmaceuticals.
In recent years, 5-Methylthiazolidine-2-thione has gained significant attention due to its potential therapeutic applications. One area of focus has been its role in the treatment of diabetes. Studies have shown that 5-Methylthiazolidine-2-thione can enhance insulin sensitivity and improve glucose metabolism, making it a promising candidate for the development of antidiabetic drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 5-Methylthiazolidine-2-thione derivatives could effectively reduce blood glucose levels in diabetic animal models without causing hypoglycemia.
Beyond diabetes, 5-Methylthiazolidine-2-thione has also shown potential in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that 5-Methylthiazolidine-2-thione can protect neurons from oxidative stress and promote neurogenesis. This finding suggests that the compound could be developed into neuroprotective agents for conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic versatility of 5-Methylthiazolidine-2-thione has also been explored in the context of drug delivery systems. A study published in the International Journal of Pharmaceutics in 2020 demonstrated that 5-Methylthiazolidine-2-thione could be used to create stable nanoparticles for targeted drug delivery. These nanoparticles were shown to enhance the bioavailability and therapeutic efficacy of encapsulated drugs, particularly in cancer treatments.
In addition to its pharmaceutical applications, 5-Methylthiazolidine-2-thione has found use in analytical chemistry. Its unique spectral properties make it an excellent reagent for detecting and quantifying various analytes. For example, a method described in the Analytical Chemistry journal utilized 5-Methylthiazolidine-2-thione as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis, enabling the detection of trace amounts of sulfur-containing compounds.
The environmental impact of 5-Methylthiazolidine-2-thione is another area of ongoing research. While the compound itself is not considered toxic or harmful to the environment at typical usage levels, studies are being conducted to ensure its safe disposal and minimize any potential ecological effects. A recent review article in the Journal of Environmental Science and Health highlighted best practices for handling and disposing of 5-Methylthiazolidine-2-thione to prevent environmental contamination.
In conclusion, 5-Methylthiazolidine-2-thione (CAS No. 1437-90-7) is a multifaceted compound with a broad spectrum of applications in chemistry, biology, and pharmaceuticals. Its unique chemical properties make it an invaluable tool for researchers and developers working on new therapeutic agents, drug delivery systems, and analytical methods. As research continues to uncover new uses and benefits, 5-Methylthiazolidine-2-thione is poised to play an increasingly important role in advancing scientific knowledge and improving human health.
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